3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole
Overview
Description
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic organic compound featuring an oxadiazole ring substituted with a 2-chloroethyl group and a methyl group
Mechanism of Action
Target of Action
It is structurally similar to other alkylating agents like fotemustine and Melphalan , which primarily target DNA and RNA in cells. These agents work by attaching alkyl groups to DNA bases, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription .
Mode of Action
The mode of action of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole is likely similar to other alkylating agents. Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . They also form cross-links (bonds between atoms) in the DNA, which prevents the DNA from being separated for synthesis or transcription .
Biochemical Pathways
For instance, butachlor can induce oxidative stress in organisms, affecting the Nrf2-Keap1 pathway . It’s plausible that this compound might have similar effects on biochemical pathways.
Pharmacokinetics
Similar alkylating agents like lomustine have been shown to have a high bioavailability and are metabolized in the liver into active metabolites . The half-life of these metabolites can vary between patients . These properties likely impact the bioavailability and efficacy of this compound.
Result of Action
This makes them effective in treating rapidly dividing cells, such as cancer cells .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds like tris(2-chloroethyl) phosphate (TCEP) have been shown to induce significant hepatotoxicity in zebrafish when exposed to environmentally relevant concentrations . Therefore, the concentration and exposure duration of this compound in the environment could potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethyl hydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(2-azidoethyl)-5-methyl-1,2,4-oxadiazole or 3-(2-thiocyanatoethyl)-5-methyl-1,2,4-oxadiazole.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of 3-(2-aminoethyl)-5-methyl-1,2,4-oxadiazole.
Scientific Research Applications
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and disrupt cellular processes.
Materials Science: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Employed in studies of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): Another alkylating agent with similar cytotoxic properties.
Carmustine (1,3-Bis(2-chloroethyl)-1-nitrosourea): Used in chemotherapy for its DNA cross-linking ability.
Lomustine (1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea): Similar mechanism of action as an alkylating agent used in cancer treatment.
Uniqueness
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole is unique due to its specific oxadiazole ring structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-4-7-5(2-3-6)8-9-4/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNZCGDKGUEMEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502257 | |
Record name | 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71088-13-6 | |
Record name | 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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